ethyl {2-[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate
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Overview
Description
Ethyl 2-(2-{1-[(furan-2-yl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate is a complex organic compound that features a unique combination of furan, pyrrolidinone, and benzodiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{1-[(furan-2-yl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl intermediate, which is then reacted with a pyrrolidinone derivative. The final step involves the coupling of this intermediate with a benzodiazole moiety under specific reaction conditions, such as the use of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{1-[(furan-2-yl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyrrolidinone moiety can be reduced to form pyrrolidine derivatives.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-2-carboxylic acid derivatives, while reduction of the pyrrolidinone moiety results in pyrrolidine derivatives .
Scientific Research Applications
Ethyl 2-(2-{1-[(furan-2-yl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of ethyl 2-(2-{1-[(furan-2-yl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate involves its interaction with specific molecular targets. The furan and benzodiazole moieties can interact with enzymes and receptors, modulating their activity. The pyrrolidinone ring can form hydrogen bonds with biological macromolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate
- Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate
- Ethyl 2-(3-(6-(4-nitrophenyl)-2-thioxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate
Uniqueness
Ethyl 2-(2-{1-[(furan-2-yl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate is unique due to its combination of furan, pyrrolidinone, and benzodiazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H21N3O4 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
ethyl 2-[2-[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate |
InChI |
InChI=1S/C20H21N3O4/c1-2-26-19(25)13-23-17-8-4-3-7-16(17)21-20(23)14-10-18(24)22(11-14)12-15-6-5-9-27-15/h3-9,14H,2,10-13H2,1H3 |
InChI Key |
DRNUAZYCWTVVNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CO4 |
Origin of Product |
United States |
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